4-Chloro-3,7-dimethylquinolin-8-amine
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Overview
Description
4-Chloro-3,7-dimethylquinolin-8-amine is a chemical compound with the molecular formula C({11})H({11})ClN(_{2}). It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,7-dimethylquinolin-8-amine typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone. This reaction can be carried out either neat or in refluxing ethanol . Another method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,7-dimethylquinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Chloro-3,7-dimethylquinolin-8-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,7-dimethylquinolin-8-amine is not fully understood. similar compounds, such as chloroquine, exert their effects by interfering with the function of heme polymerase in malaria parasites, leading to the accumulation of toxic heme and parasite death . The molecular targets and pathways involved in the action of this compound are likely to be similar, involving interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities.
Piperaquine: Used in combination therapies for malaria.
Uniqueness: 4-Chloro-3,7-dimethylquinolin-8-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H11ClN2 |
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Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-3,7-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-8-9(12)7(2)5-14-11(8)10(6)13/h3-5H,13H2,1-2H3 |
InChI Key |
BGFODBHHLHFTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)Cl)C)N |
Origin of Product |
United States |
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